molecular formula C18H18Cl3N3 B12002380 4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine

4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine

Cat. No.: B12002380
M. Wt: 382.7 g/mol
InChI Key: LRXTUODYFGSZOW-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound, also known by its systematic name 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate , belongs to the class of hydrazones and triazoles.
  • Its molecular formula is

    C32H29ClN2O6C_{32}H_{29}ClN_{2}O_{6}C32​H29​ClN2​O6​

    , and its molecular weight is approximately 573.05 g/mol .
  • The compound features an ethoxyphenyl group with a hydrazone linkage and a triazole ring.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and ligand design.

      Biology: It could serve as a potential bioactive compound due to its hydrazone and triazole moieties.

      Medicine: Research may explore its potential as an anticancer agent or other therapeutic applications.

      Industry: Limited information exists on industrial applications.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
  • Comparison with Similar Compounds

    Remember that this compound’s rarity limits available data, but further research could uncover additional insights

    Properties

    Molecular Formula

    C18H18Cl3N3

    Molecular Weight

    382.7 g/mol

    IUPAC Name

    (E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine

    InChI

    InChI=1S/C18H18Cl3N3/c19-16-6-2-1-4-15(16)13-23-8-10-24(11-9-23)22-12-14-5-3-7-17(20)18(14)21/h1-7,12H,8-11,13H2/b22-12+

    InChI Key

    LRXTUODYFGSZOW-WSDLNYQXSA-N

    Isomeric SMILES

    C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=C(C(=CC=C3)Cl)Cl

    Canonical SMILES

    C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC=C3)Cl)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.